N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11469270
InChI: InChI=1S/C18H19FN2O2/c1-21(2)17(22)12-5-13-3-10-16(11-4-13)20-18(23)14-6-8-15(19)9-7-14/h3-4,6-11H,5,12H2,1-2H3,(H,20,23)
SMILES: CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F
Molecular Formula: C18H19FN2O2
Molecular Weight: 314.4 g/mol

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide

CAS No.:

Cat. No.: VC11469270

Molecular Formula: C18H19FN2O2

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide -

Specification

Molecular Formula C18H19FN2O2
Molecular Weight 314.4 g/mol
IUPAC Name N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]-4-fluorobenzamide
Standard InChI InChI=1S/C18H19FN2O2/c1-21(2)17(22)12-5-13-3-10-16(11-4-13)20-18(23)14-6-8-15(19)9-7-14/h3-4,6-11H,5,12H2,1-2H3,(H,20,23)
Standard InChI Key QDDOEFDXNFECFC-UHFFFAOYSA-N
SMILES CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F
Canonical SMILES CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Introduction

Overview of the Compound

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide is a synthetic organic molecule classified as a benzamide derivative. Its structure incorporates a fluorobenzamide group substituted with a dimethylamino-functionalized phenylpropyl chain. This compound is of interest due to its potential applications in medicinal chemistry, particularly in drug design and pharmacological research.

Structural Features

The compound's core structure consists of:

  • A fluorobenzamide moiety, which contributes to its potential biological activity.

  • A dimethylamino group, enhancing its solubility and interaction with biological targets.

  • A phenylpropyl linker, providing flexibility and spatial orientation for receptor binding.

Synthesis

The synthesis of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide typically involves:

  • Step 1: Preparation of the fluorobenzamide backbone via amide bond formation.

  • Step 2: Introduction of the dimethylamino-functionalized propyl chain through alkylation or reductive amination.

Detailed synthetic protocols can vary depending on the desired purity and yield optimization.

Analytical Characterization

To confirm the identity and purity of the compound, standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR): Used to verify the chemical structure by analyzing hydrogen and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.

Potential Applications in Medicinal Chemistry

The compound’s structure makes it a candidate for further research in:

  • Drug Design: Its fluorinated aromatic ring and amide functionality are key pharmacophores for receptor binding.

  • Structure-Activity Relationship (SAR) Studies: Modifications at the dimethylamino or fluorobenzamide groups could optimize potency and selectivity.

  • Molecular Docking Studies: Computational methods can predict its interaction with biological targets like enzymes or receptors.

Limitations and Challenges

Despite its potential, challenges include:

  • Limited experimental data on its biological activity.

  • Potential toxicity associated with fluorinated compounds.

  • Need for further optimization to improve bioavailability and target specificity.

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